molecular formula C7HF4NS2 B3057285 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- CAS No. 786657-51-0

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-

Cat. No.: B3057285
CAS No.: 786657-51-0
M. Wt: 239.2 g/mol
InChI Key: AVWSRQLOHNLLTF-UHFFFAOYSA-N
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Description

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- is a fluorinated heterocyclic compound characterized by a benzothiazolethione core substituted with four fluorine atoms at the 4, 5, 6, and 7 positions. This structural modification enhances its electronic properties, including electron-withdrawing effects and lipophilicity, making it valuable in materials science and medicinal chemistry. The compound is synthesized via multi-step reactions involving fluorinated precursors, as seen in the preparation of Zn(II) complexes with fluorine-containing benzothiazole ligands . Its crystallographic characterization and applications in sensitizing erbium-doped organic complexes highlight its role in photonic materials .

Properties

IUPAC Name

4,5,6,7-tetrafluoro-3H-1,3-benzothiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4NS2/c8-1-2(9)4(11)6-5(3(1)10)12-7(13)14-6/h(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWSRQLOHNLLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(C(=C(C(=C1SC(=S)N2)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457306
Record name 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786657-51-0
Record name 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- typically involves the introduction of fluorine atoms into the benzothiazole ring. One common method is the direct fluorination of the precursor compound using molecular fluorine (F2) or other fluorinating agents. The reaction conditions often require low temperatures and controlled environments to ensure selective fluorination .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process must be carefully controlled to avoid over-fluorination and to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, thiols, and substituted benzothiazoles .

Scientific Research Applications

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong non-covalent interactions, such as hydrogen bonds and van der Waals forces. These interactions can influence the compound’s binding to enzymes, receptors, and other biological molecules, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzothiazolethione Derivatives

4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione (CAS: 179178-91-7)
  • Structure : Differs by one fewer fluorine atom (trifluoro vs. tetrafluoro substitution).
  • Properties :
    • Molecular weight: 221.22 g/mol (vs. 235.21 g/mol for the tetrafluoro analog).
    • LogP: Higher lipophilicity due to reduced fluorine content .
  • Applications : Used as a building block in organic electronics, though its lower fluorination may reduce electron-deficient character compared to the tetrafluoro derivative .
6-Nitro-2(3H)-Benzothiazolethione (CAS: 4845-58-3)
  • Structure : Nitro group at position 6 instead of fluorine.
  • Properties :
    • LogP: 2.493 (lower than tetrafluoro analog due to nitro group polarity).
    • Reactivity: Nitro groups enhance electrophilicity, enabling nucleophilic substitution reactions, whereas fluorine substituents favor SNAr mechanisms .

Tetrafluoro-Substituted Heterocycles with Different Cores

4,5,6,7-Tetrafluoro-1,3-dioxoisoindolin-2-ide ()
  • Structure : Isoindoline core with two ketone groups.
  • Synthesis : Derived from iodonium salts, contrasting with benzothiazolethiones that require thioamide cyclization .
  • Applications : Intermediate in agrochemicals and pharmaceuticals, differing from benzothiazolethiones’ use in coordination chemistry .
Tetrafluorophthalimido Compounds (e.g., CPS49, TFFI)
  • Structure : Isoindole-1,3-dione core with tetrafluoro substitution.
  • Biological Activity : Exhibit anti-angiogenic properties in cancer therapy, unlike benzothiazolethiones, which are more commonly applied in materials science .
  • Electronic Effects : Both classes benefit from fluorine-induced electron deficiency, but phthalimides show stronger π-π stacking in biological targets .

Fluorinated Indole and Tryptophan Derivatives

4,5,6,7-Tetrafluorotryptophan
  • Structure : Indole core with tetrafluoro substitution.
  • Synthesis : Requires cyclization of fluorinated precursors using LDA, differing from the Pd-catalyzed couplings used for benzothiazolethiones .

Physicochemical and Functional Comparison

Table 1: Key Properties of Selected Compounds

Compound Core Structure Molecular Weight (g/mol) logP Key Applications Reference ID
2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- Benzothiazolethione 235.21 ~3.1* Photonic materials, Zn complexes
4,5,7-Trifluorobenzo[d]thiazole-2(3H)-thione Benzothiazolethione 221.22 2.8 Organic electronics
4,5,6,7-Tetrafluoro-1,3-dioxoisoindolin-2-ide Isoindoline 272.08 1.5 Agrochemical intermediates
CPS49 (Tetrafluorophthalimido) Isoindole-1,3-dione 348.10 3.5 Anti-angiogenic agents
4,5,6,7-Tetrafluorotryptophan Indole 296.19 1.2 Protein engineering

*Estimated based on analog data.

Biological Activity

2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- (CAS No. 786657-51-0) is a synthetic compound belonging to the benzothiazole family. Its unique structure includes multiple fluorine atoms that contribute to its chemical properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, targets, and relevant case studies.

  • Molecular Formula : C7_7HF_F₄NS_S
  • Molecular Weight : 239.21 g/mol
  • Structure : The compound features a benzothiazole ring fused with a thione group and multiple fluorine substituents.

The biological activity of 2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro- is primarily attributed to its interaction with various biological targets. The following mechanisms have been identified:

  • Cytochrome P450 Enzymes :
    • The compound acts as an inhibitor of cytochrome P450 enzymes such as CYP2B6 and CYP2C19, which are involved in drug metabolism.
    • Binding Constants :
      • CYP2B6: AC50 = 1.29 µM
      • CYP2C19: AC50 = 1.6 µM .
  • Aryl Hydrocarbon Receptor (AhR) :
    • It has been shown to interact with AhR, a key regulator in xenobiotic metabolism and cellular response to environmental toxins.

Biological Activity Data Table

Target Function Binding Constant (AC50) Assay Source
Cytochrome P450 2B6Steroid hydroxylase activity1.29 µMNovascreen
Cytochrome P450 2C19Drug metabolism1.6 µMNovascreen
Aryl Hydrocarbon ReceptorRegulation of xenobiotic metabolismNot specifiedNot specified

Case Studies and Research Findings

  • Antioxidant Activity :
    • A study by Silva et al. (2007) demonstrated that compounds similar to 4,5,6,7-tetrafluoro-3H-benzothiazole-2-thione exhibit significant antioxidant properties, which may contribute to their potential therapeutic effects against oxidative stress-related diseases .
  • Antimicrobial Properties :
    • Research indicated that benzothiazole derivatives possess antimicrobial activity against various pathogens. The tetrafluorinated variant showed enhanced efficacy compared to its non-fluorinated counterparts due to increased lipophilicity and membrane permeability .
  • Potential in Drug Development :
    • The compound has been explored for its potential in developing pharmaceuticals targeting metabolic pathways influenced by cytochrome P450 enzymes. Its ability to modulate these pathways makes it a candidate for further investigation in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-
Reactant of Route 2
2(3H)-Benzothiazolethione, 4,5,6,7-tetrafluoro-

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